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Compound of Interest

Compound Name: c-Met-IN-22

Cat. No.: B12369015

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a
critical regulator of a multitude of cellular processes, including proliferation, survival, motility,
and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway through mechanisms such
as gene amplification, activating mutations, or protein overexpression is a known driver in the
progression and metastasis of various cancers.[2][3] This has established c-Met as a
compelling target for therapeutic intervention in oncology.[1][4] c-Met-IN-22 (also referred to as
compound 51am) is a potent and orally active inhibitor of c-Met, demonstrating significant
antiproliferative and antitumor activities.[5] This technical guide provides an in-depth analysis of
the biological activity of c-Met-IN-22, presenting key quantitative data, detailed experimental
methodologies, and visual representations of its mechanism of action and evaluation workflow.

Quantitative Biological Data

The biological efficacy of c-Met-IN-22 has been characterized through a series of in vitro and in
vivo studies. The following tables summarize the key quantitative findings.

In Vitro Kinase and Cellular Proliferation Inhibition

c-Met-IN-22 demonstrates potent inhibition of the c-Met kinase and exhibits broad
antiproliferative activity against a panel of human cancer cell lines.
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Target/Cell Line Assay Type IC50

c-Met Kinase Inhibition 2.54 nM[5]
MKN-45 (Gastric Carcinoma) Antiproliferative 0.092 pM[5]
A-549 (Lung Carcinoma) Antiproliferative 0.83 uM|[5]
HT-29 (Colon Antiproliferative 0.68 uM[5]

Adenocarcinoma)

MDA-MB-231 (Breast

) Antiproliferative 3.94 uMI[5]
Adenocarcinoma)
HUVEC (Human Umbilical o )
) ) Antiproliferative 2.54 pM[5]
Vein Endothelial Cells)
FHC (Human Normal Colon o )
Antiproliferative 8.63 uM[5]

Epithelial Cells)

Activity Against Drug-Resistant c-Met Mutants

A critical aspect of targeted therapy is the ability to overcome acquired resistance. c-Met-IN-22
has shown efficacy against several c-Met mutations known to confer resistance to other

inhibitors.
c-Met Mutant IC50 (nM)
H1094R 93.6[5]
D1228H 29.4[5]
Y1230H 45.8[5]
Y1235D 54.2[5]
M1250T 26.5[5]

In Vivo Pharmacokinetics in BALB/c Mice

Pharmacokinetic studies are essential to determine the drug-like properties of a compound. c-
Met-IN-22 exhibits favorable oral bioavailability and half-life in mice.
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Administration Bioavailability Elimination
Dose . Clearance (CL)
Route (F) Half-life (t1/2)
Intravenous (i.v.) 1.5 mg/kg N/A 3.2 h[5] N/A
Oral (p.o.) 10 mg/kg 69%[5] 5.6 h[5] 0.87 L/h-kg[5]

Core Cellular Mechanisms of Action

c-Met-IN-22 exerts its antitumor effects through the modulation of key cellular processes,
including inhibition of c-Met phosphorylation, induction of cell cycle arrest, and apoptosis.

« Inhibition of c-Met Phosphorylation: In MKN-45 gastric cancer cells, treatment with c-Met-IN-
22 at concentrations of 2.5, 5.0, and 10.0 uM for 24 hours resulted in a dose-dependent
inhibition of c-Met phosphorylation.[5]

o Cell Cycle Arrest: Treatment of MKN-45 cells with c-Met-IN-22 at concentrations of 0.4, 0.8,
and 1.2 uM for 24 hours induced a dose-dependent cell cycle arrest at the G2 phase.[5]

 Induction of Apoptosis: c-Met-IN-22 was shown to induce apoptosis in a dose-dependent
manner in cancer cells.[5]

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to
characterize the biological activity of c-Met-IN-22.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target
kinase.

o Reagents and Materials: Recombinant human c-Met kinase, ATP, a suitable kinase substrate
(e.g., a synthetic peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

e Procedure:

1. The c-Met enzyme is incubated with varying concentrations of c-Met-IN-22.
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2. The kinase reaction is initiated by the addition of ATP and the substrate.
3. The reaction is allowed to proceed for a specified time at a controlled temperature.

4. The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is
guantified using a detection reagent and a luminometer or spectrophotometer.

» Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the
inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by
50%, is determined by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and
proliferation.

e Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum, c-Met-
IN-22, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, and a
solubilizing agent (e.g., DMSO).

e Procedure:
1. Cells are seeded in 96-well plates and allowed to adhere overnight.

2. The cells are then treated with a range of concentrations of c-Met-IN-22 for a specified
period (e.g., 72 hours).

3. The MTT reagent is added to each well and incubated, allowing viable cells to convert the
yellow MTT to purple formazan crystals.

4. The formazan crystals are dissolved using a solubilizing agent.

5. The absorbance of the solution is measured using a microplate reader at a specific
wavelength.

o Data Analysis: The absorbance values are used to calculate the percentage of cell viability
relative to untreated control cells. The IC50 value is determined by plotting cell viability
against inhibitor concentration.
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Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle
(GO/G1, S, and G2/M).

» Reagents and Materials: Cancer cell lines, c-Met-IN-22, phosphate-buffered saline (PBS),
ethanol for fixation, and a DNA staining dye (e.g., propidium iodide) containing RNase.

» Procedure:
1. Cells are treated with c-Met-IN-22 for the desired time.
2. Both adherent and floating cells are collected, washed with PBS, and fixed in cold ethanol.
3. The fixed cells are washed and then stained with the DNA dye solution.
4. The DNA content of individual cells is analyzed using a flow cytometer.

» Data Analysis: The resulting DNA content histograms are analyzed to determine the
percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2 phase
would indicate a G2 cell cycle arrest.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a
comprehensive understanding. The following diagrams, created using the DOT language,
illustrate the c-Met signaling pathway and a typical workflow for evaluating a c-Met inhibitor.
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Caption: The c-Met signaling pathway and the inhibitory action of c-Met-IN-22.
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Caption: A typical experimental workflow for the evaluation of a c-Met inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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